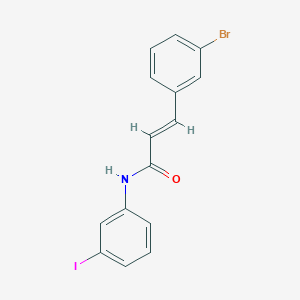![molecular formula C19H22ClN3O2S B2877825 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide CAS No. 1009515-77-8](/img/structure/B2877825.png)
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound exhibits potential as an antimicrobial agent. The structural presence of the thieno[3,4-c]pyrazole moiety is known to contribute to antimicrobial properties . Research indicates that derivatives of thieno[3,4-c]pyrazole have shown effectiveness against a variety of microorganisms, including Escherichia coli , Bacillus megaterium , and Bacillus subtilis for bacterial species, as well as Fusarium proliferatum , Trichoderma harzianum , and Aspergillus niger for fungal species .
Agricultural Fungicide
Compounds with a similar structure have been utilized in agriculture as fungicides. For example, pyraclostrobin, which shares a similar pyrazole moiety, is used to protect crops like strawberries, raspberries, and blackberries against fungal pathogens such as Botrytis cinerea and Alternaria alternata . This suggests that our compound could be explored for its fungicidal properties to enhance crop protection.
Anti-inflammatory Properties
The pyrazole nucleus, which is part of this compound’s structure, is associated with anti-inflammatory activity. Many derivatives containing the pyrazole nucleus have been reported to exhibit anti-inflammatory properties, which could be leveraged in the development of new anti-inflammatory drugs .
Antitumor Activity
Thieno[3,4-c]pyrazole derivatives have also been reported to possess antitumor activities. This compound could be investigated for its potential use in cancer therapy, particularly in targeting specific tumor cells or pathways involved in cancer progression .
Pesticide Industry
Nitrogen-containing heterocyclic compounds, such as those with a pyrazole or pyrazolone nucleus, play a significant role in the modern pesticide industry. They are often used as building blocks for herbicides, insecticides, and fungicides due to their high activity and low toxicity .
Analgesic Applications
The pyrazole nucleus is also known for its analgesic effects. Compounds with this nucleus could be synthesized and tested for their pain-relieving properties, potentially leading to new classes of analgesics .
Antidiabetic Effects
Research has indicated that pyrazole derivatives can exhibit antidiabetic activity. This compound could be part of studies aimed at discovering new antidiabetic medications that operate through novel mechanisms of action .
Antipsychotic Potential
Lastly, the pyrazole nucleus has been associated with antipsychotic effects. This compound could be explored for its potential use in treating psychiatric disorders, offering a new avenue for therapeutic intervention .
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-14-7-4-8-15(10-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h4,7-8,10,13H,1-3,5-6,9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZJYDUTNNFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2877744.png)
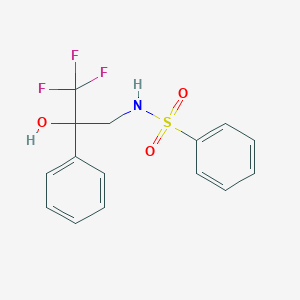
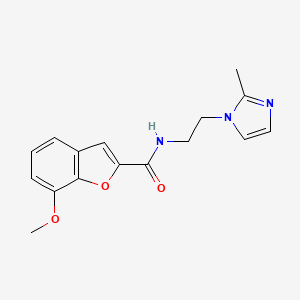
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)
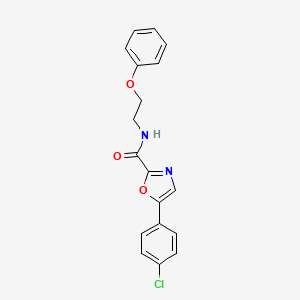
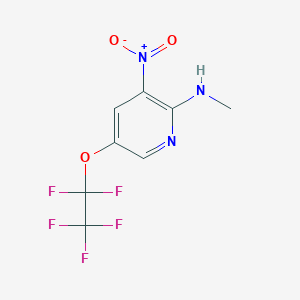
![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)
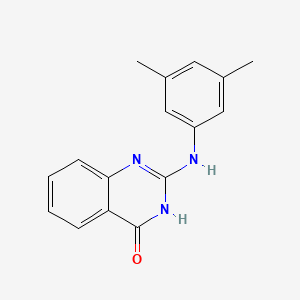


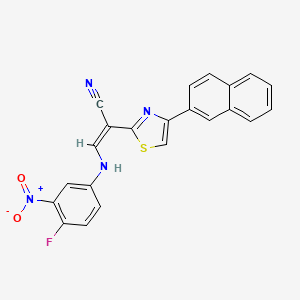
![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)
methanone](/img/structure/B2877764.png)
